molecular formula C19H15NO3 B3044984 2-(3-Benzyloxyphenyl)isonicotinic acid CAS No. 1008774-47-7

2-(3-Benzyloxyphenyl)isonicotinic acid

Cat. No.: B3044984
CAS No.: 1008774-47-7
M. Wt: 305.3
InChI Key: JYSKMUWENPZAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyloxyphenyl)isonicotinic acid is an organic compound with the molecular formula C19H15NO3 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-benzyloxybenzaldehyde and isonicotinic acid.

    Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with isonicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Benzyloxyphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a ligand.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-(3-Benzyloxyphenyl)isonicotinic acid can be compared with other similar compounds, such as:

    Isonicotinic Acid: Lacks the benzyloxy group and has different chemical properties and applications.

    Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position instead of the 4-position.

    Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.

The uniqueness of this compound lies in the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its isomers and other derivatives.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)16-9-10-20-18(12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSKMUWENPZAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688420
Record name 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008774-47-7
Record name 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Benzyloxyphenyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Benzyloxyphenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.